
PROTAC CRABP-II Degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC CRABP-II Degrader-1 is a potent degrader of cellular retinoic acid binding protein II (CRABP-II). This compound is based on the cellular inhibitor of apoptosis protein 1 (cIAP1) ligand and is designed to target and degrade CRABP-II through the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC CRABP-II Degrader-1 involves the conjugation of a ligand for CRABP-II with a ligand for cIAP1 through a linker. The synthetic route typically includes the following steps:
Synthesis of the CRABP-II ligand: This involves the preparation of a molecule that can specifically bind to CRABP-II.
Synthesis of the cIAP1 ligand: This involves the preparation of a molecule that can specifically bind to cIAP1.
Linker attachment: The two ligands are connected via a linker, which is often a polyethylene glycol (PEG) chain to provide flexibility and appropriate spacing
Industrial Production Methods
the general approach would involve large-scale synthesis of the individual components (CRABP-II ligand, cIAP1 ligand, and linker) followed by their conjugation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
PROTAC CRABP-II Degrader-1 primarily undergoes the following types of reactions:
Binding reactions: The compound binds to CRABP-II and cIAP1.
Ubiquitination: The binding of the compound to cIAP1 facilitates the ubiquitination of CRABP-II.
Proteasomal degradation: The ubiquitinated CRABP-II is recognized and degraded by the proteasome
Common Reagents and Conditions
Reagents: Common reagents include the CRABP-II ligand, cIAP1 ligand, and a PEG linker.
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the ligands and the linker
Major Products
The major product of these reactions is the degraded form of CRABP-II, which is broken down into smaller peptides and amino acids by the proteasome .
Scientific Research Applications
PROTAC CRABP-II Degrader-1 has several scientific research applications, including:
Cancer research: It is used to study the role of CRABP-II in cancer and to develop targeted therapies for cancers that overexpress CRABP-II
Drug discovery: The compound is used as a tool in drug discovery to identify and validate new therapeutic targets
Biological research: It helps in understanding the biological functions of CRABP-II and its interactions with other proteins
Chemical biology: The compound is used to study the mechanisms of protein degradation and the ubiquitin-proteasome system
Mechanism of Action
PROTAC CRABP-II Degrader-1 exerts its effects through a mechanism known as targeted protein degradation. The compound consists of two ligands connected by a linker:
CRABP-II ligand: Binds to CRABP-II.
cIAP1 ligand: Binds to cIAP1, an E3 ubiquitin ligase.
When this compound binds to both CRABP-II and cIAP1, it brings the two proteins into close proximity. This proximity induces the ubiquitination of CRABP-II by cIAP1, marking it for degradation by the proteasome. The degraded CRABP-II is then broken down into smaller peptides and amino acids .
Comparison with Similar Compounds
Similar Compounds
PROTAC CRABP-I Degrader-1: Targets and degrades cellular retinoic acid binding protein I (CRABP-I).
PROTAC BRD4 Degrader-1: Targets and degrades bromodomain-containing protein 4 (BRD4).
PROTAC ERK1/2 Degrader-1: Targets and degrades extracellular signal-regulated kinases 1 and 2 (ERK1/2)
Uniqueness
PROTAC CRABP-II Degrader-1 is unique in its ability to specifically target and degrade CRABP-II. This specificity allows for precise modulation of CRABP-II levels in cells, making it a valuable tool for studying the biological functions of CRABP-II and developing targeted therapies .
Properties
Molecular Formula |
C42H60N4O9 |
|---|---|
Molecular Weight |
764.9 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-[(3E)-3-[2-[2-[2-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]oxyethoxy]ethylamino]-2-oxoethoxy]imino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C42H60N4O9/c1-28(2)24-36(45-40(51)39(50)34(43)26-32-14-9-8-10-15-32)41(52)54-23-22-53-21-20-44-37(47)27-55-46-35-18-19-42(6,7)33(31(35)5)17-16-29(3)12-11-13-30(4)25-38(48)49/h8-17,25,28,34,36,39,50H,18-24,26-27,43H2,1-7H3,(H,44,47)(H,45,51)(H,48,49)/b13-11+,17-16+,29-12+,30-25+,46-35+/t34-,36+,39+/m1/s1 |
InChI Key |
XEMRMMAFXLINDA-XVCXXHFGSA-N |
Isomeric SMILES |
CC\1=C(C(CC/C1=N\OCC(=O)NCCOCCOC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1=NOCC(=O)NCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


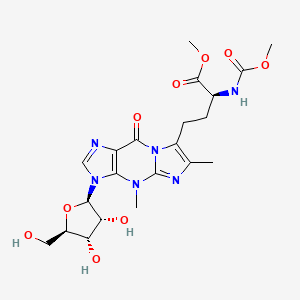
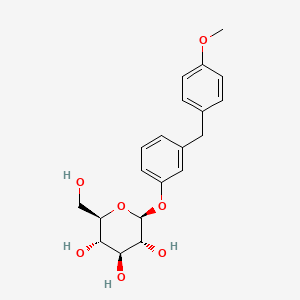
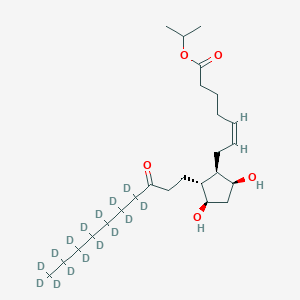
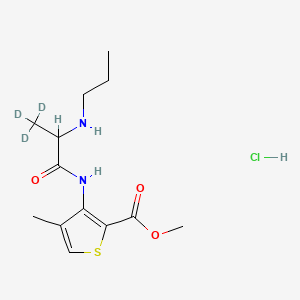


![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
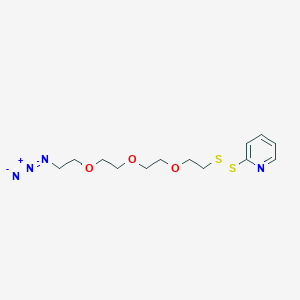
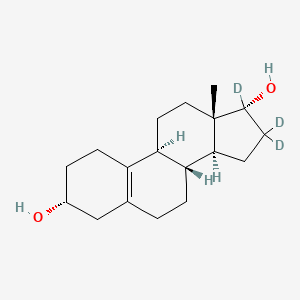

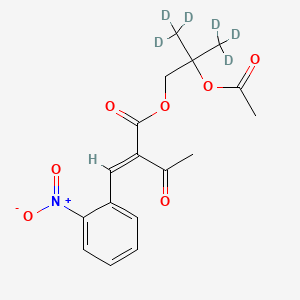
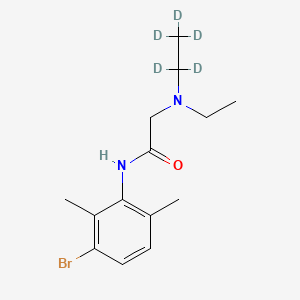
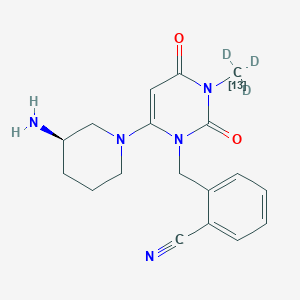
![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)
